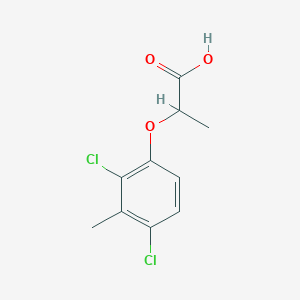

2-(2,4-Dichloro-3-methylphenoxy)propanoic acid

Description

Historical Trajectory and Academic Context of Phenoxy Acid Herbicides

The development of phenoxy acid herbicides in the 1940s marked a pivotal moment in agricultural science, heralding the era of selective chemical weed control. wikipedia.org These compounds were among the first organic herbicides developed and commercialized, revolutionizing food production by enabling farmers to control broadleaf weeds in monocotyledonous crops like wheat, corn, and rice. wikipedia.org The initial discovery stemmed from research into plant growth regulators, specifically the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org Scientists found that synthetic analogues of IAA could induce uncontrolled, lethal growth in susceptible plants. wikipedia.org

The most well-known early examples, 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), were introduced in the mid-1940s and rapidly adopted. wikipedia.org This led to further research and the development of related compounds, including the phenoxypropanoic acids. By adding a methyl group to the carboxylic acid side chain of phenoxyacetic acids, compounds like dichlorprop (B359615) and mecoprop (B166265) were created. wikipedia.org This structural modification introduces a chiral center, meaning the molecule can exist in two stereoisomers (R and S forms). A significant academic finding was that typically only one of the isomers, the (R)-enantiomer, possesses herbicidal activity. herts.ac.ukwikipedia.orgresearchgate.net This discovery was crucial for developing more efficient and refined herbicide formulations.

Academic Significance of 2-(2,4-Dichloro-3-methylphenoxy)propanoic Acid as a Synthetic Auxin

This compound is classified as a phenoxypropanoic acid. Its structure is isomeric to the common herbicide dichlorprop, with the distinction lying in the placement of the methyl group on the phenyl ring. While extensive academic literature exists for dichlorprop and other commercial phenoxy acids, specific research focusing on the this compound isomer is not widely available in public scientific databases.

The academic significance of this compound is therefore primarily understood through the well-established mechanism of its chemical class. Phenoxy acid herbicides function as synthetic auxins. herts.ac.uk They mimic the natural plant hormone IAA, but unlike IAA, they are not easily broken down by the plant's metabolic processes. researchgate.net This persistence leads to an overload of auxin signaling, disrupting normal growth processes. The herbicidal action involves binding to auxin receptors, such as the TIR1/AFB proteins, which triggers a cascade of events leading to the degradation of transcriptional repressors (Aux/IAA proteins). oup.comnih.gov This, in turn, leads to the expression of auxin-responsive genes that, at abnormally high levels, cause epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death. nufarm.com

The specific herbicidal activity and selectivity of any given phenoxy acid derivative are determined by its molecular structure, including the type and position of substituents on the aromatic ring and the stereochemistry of the side chain. researchgate.net For this compound, its efficacy as a synthetic auxin would depend on how its unique substitution pattern affects its ability to bind to the target auxin receptors in susceptible plant species. However, without direct experimental data, its specific activity remains a matter of scientific postulation based on structure-activity relationships observed in its isomers.

Table 1: Properties of Representative Phenoxy Acid Herbicides

Note: Data for the specific compound this compound is not available. This table provides context using well-documented related compounds.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Primary Use |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | Selective broadleaf herbicide wikipedia.org |

| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 | Selective broadleaf herbicide wikipedia.org |

| Dichlorprop | (RS)-2-(2,4-Dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | 235.06 | Selective broadleaf herbicide wikipedia.org |

| Mecoprop | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 214.64 | Selective broadleaf herbicide wikipedia.org |

Current Research Frontiers and Unresolved Questions for this compound

Given the absence of dedicated research on this compound, its specific research frontiers remain undefined. However, the broader field of phenoxy acid herbicides continues to evolve, with several key areas of active investigation that would be relevant to this compound class.

One of the most significant unresolved questions in auxin biology is how the simple chemical signal of auxin can be translated into a vast array of specific developmental responses. oup.comnih.gov Research continues to explore the diversity and specificity of the auxin co-receptor system (TIR1/AFBs and Aux/IAAs) and how different synthetic auxins may interact selectively with these components. nih.gov Future research could investigate how the specific substitution pattern of molecules like this compound influences this binding specificity compared to its more common isomers.

Another major research frontier is the development of herbicide resistance. While phenoxy herbicides have been less prone to resistance than some other classes, understanding the biochemical and genetic mechanisms by which weeds evolve tolerance is a critical area of study for ensuring long-term agricultural sustainability. nufarm.com

Furthermore, the environmental fate and behavior of different isomers and derivatives of phenoxy acids are under continuous scrutiny. Research focuses on their persistence in soil and water, their degradation pathways, and the potential for enantioselective degradation, where soil microbes preferentially break down one stereoisomer over the other. researchgate.net The study of novel phenoxypropanoic acid derivatives, including less-common isomers, could yield new insights into these environmental processes and potentially lead to the design of more effective and environmentally benign herbicides. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-5-7(11)3-4-8(9(5)12)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKKAQFQKHNBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538481 | |

| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84496-85-5 | |

| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Stereoselective Synthesis of Enantiomers of 2-(2,4-Dichloro-3-methylphenoxy)propanoic Acid

The herbicidal activity of aryloxyphenoxypropanoic acids, including this compound, is often enantiomer-specific, with one enantiomer exhibiting significantly higher activity than the other. acs.org Consequently, the development of stereoselective synthetic methods to produce the desired enantiomer is of paramount importance.

A number of strategies have been successfully employed for the stereoselective synthesis of related aryloxypropanoic acids, which are applicable to the target compound. One common approach involves the use of chiral starting materials. For instance, the reaction of a substituted phenol (B47542) with an enantiomerically pure derivative of lactic acid, such as ethyl (S)-lactate, can yield the desired (R)-enantiomer of the aryloxypropanoic acid through a Walden inversion. researchgate.net

Catalytic asymmetric synthesis represents another powerful tool for establishing the stereocenter. acs.org Rhodium-catalyzed asymmetric hydroformylation of the corresponding aryl vinyl ether can produce a chiral 2-aryloxyaldehyde, which can then be oxidized to the desired carboxylic acid. acs.org Additionally, Sharpless asymmetric dihydroxylation of an appropriate alkene precursor can be utilized to introduce the chiral centers with high enantioselectivity. acs.org

Below is a table summarizing potential catalytic systems for the stereoselective synthesis of aryloxyphenoxypropanoic acids, based on methodologies developed for analogous compounds.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Reaction Type | Potential Outcome for Target Compound |

|---|---|---|

| Rhodium-based catalyst with chiral ligands | Asymmetric Hydroformylation | Enantioselective formation of a 2-aryloxyaldehyde precursor |

| Osmium tetroxide with chiral ligands (e.g., AD-mix-β) | Asymmetric Dihydroxylation | Enantioselective formation of a diol intermediate |

| Enzyme-based catalysts (e.g., lipases) | Kinetic Resolution | Separation of enantiomers from a racemic mixture |

Synthesis of Analogues and Prodrugs for Modulated Herbicidal Activity

To enhance the efficacy, selectivity, and environmental profile of this compound, the synthesis of analogues and prodrugs is a key strategy.

Analogues are created by modifying the chemical structure of the parent compound. For aryloxyphenoxypropionate herbicides, this often involves altering the substituents on the aromatic ring or modifying the propanoic acid side chain. mdpi.com For example, replacing one of the chloro groups with a different halogen or an alkyl group could potentially modulate the herbicidal activity and spectrum. The introduction of different heterocyclic moieties, such as quinazolin-4(3H)-one, has been shown to yield compounds with potent herbicidal activity. mdpi.comacs.org

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in vivo. slideshare.netirjmets.com This strategy can be employed to improve the physicochemical properties of the herbicide, such as solubility and stability, or to enhance its uptake and translocation within the target weed. mdpi.comnih.gov For this compound, esterification of the carboxylic acid group is a common prodrug approach. These esters are typically more lipophilic, which can facilitate their absorption through the waxy cuticle of plant leaves. Once inside the plant, cellular enzymes hydrolyze the ester to release the active carboxylic acid.

The following table presents examples of analogue strategies that could be applied to this compound, based on successful modifications of other aryloxyphenoxypropionate herbicides.

Table 2: Analogue Strategies for Modulated Herbicidal Activity

| Modification Strategy | Rationale | Expected Outcome |

|---|---|---|

| Substitution on the aromatic ring | Altering electronic and steric properties | Modified binding affinity to the target enzyme (ACCase) and altered selectivity |

| Replacement of the phenoxy group with other heteroaryloxy groups | Exploring different structural motifs for improved activity | Discovery of novel scaffolds with potentially enhanced herbicidal properties |

| Derivatization of the carboxylic acid to amides | Enhancing stability and modifying uptake characteristics | Improved persistence and altered translocation within the plant |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of herbicides is essential for minimizing the environmental impact of agricultural practices. rsc.org For the synthesis of this compound and its derivatives, several green chemistry approaches can be implemented.

One key principle is the use of environmentally benign solvents or, ideally, the development of solvent-free reaction conditions . rsc.org For instance, the esterification of related phenoxyacetic acids has been successfully carried out on the surface of inorganic solid supports like silica (B1680970) and clays, eliminating the need for organic solvents. rsc.org

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. rsc.org This technique has been shown to enhance the conversion rate of esterification reactions for herbicide synthesis. rsc.org

The use of biocatalysts , such as enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.com Enzymes can be used for the stereoselective synthesis of the desired enantiomer, often under mild reaction conditions in aqueous media. Furthermore, exploring the use of renewable starting materials derived from natural products can contribute to a more sustainable synthetic process. auctoresonline.orgmdpi.com

The table below compares traditional and green chemistry approaches for key synthetic steps.

Table 3: Comparison of Traditional and Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Esterification | Use of strong acids and organic solvents | Solvent-free reaction on solid supports; microwave-assisted synthesis |

| Stereoselective Synthesis | Resolution of racemic mixtures | Asymmetric catalysis using organocatalysts or biocatalysts |

| Chlorination | Use of harsh chlorinating agents | Development of more selective and less hazardous chlorination methods |

Computational Design and Rational Synthesis of Novel this compound Derivatives

Computational chemistry plays a vital role in the rational design of new herbicides with improved properties. researchgate.netQuantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their herbicidal activity. arabjchem.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards the most promising candidates.

Molecular docking is another powerful computational tool that can be used to simulate the interaction of a potential herbicide with its biological target, which for aryloxyphenoxypropionates is often the enzyme acetyl-CoA carboxylase (ACCase). researchgate.net By understanding the binding mode of the herbicide at the molecular level, it is possible to design new derivatives with improved binding affinity and, consequently, higher herbicidal potency. researchgate.net

These computational insights enable a more rational approach to synthesis , where new molecules are designed with a specific purpose in mind, rather than relying on traditional trial-and-error methods. This not only accelerates the discovery process but also reduces the number of compounds that need to be synthesized and tested, leading to a more efficient and cost-effective research and development pipeline.

The following table outlines key parameters often considered in the computational design of new herbicides.

Table 4: Key Parameters in Computational Herbicide Design

| Computational Method | Key Parameters | Application in Herbicide Design |

|---|---|---|

| QSAR | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters) | Predicting the herbicidal activity of new derivatives and identifying key structural features for activity |

| Molecular Docking | Binding energy, protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) | Understanding the binding mode of the herbicide to its target enzyme and designing molecules with improved binding affinity |

| Molecular Dynamics | Conformational changes, stability of the protein-ligand complex | Assessing the dynamic behavior of the herbicide within the active site of the target enzyme |

Molecular and Cellular Mechanisms of Action of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid in Plant Systems

Interaction with Auxin Receptors and Signal Transduction Pathways

The primary mechanism of action for 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid begins with its perception by the core auxin signaling machinery. This interaction triggers a cascade of molecular events that ultimately reprogram gene expression and disrupt normal cellular functions.

The perception of this compound is mediated by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which function as auxin receptors. mdpi.com For effective binding and signal initiation, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a co-receptor protein from the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. mdpi.comnih.gov This binding event requires the formation of a co-receptor complex, and different combinations of TIR1/AFB and Aux/IAA proteins can exhibit a wide range of binding affinities for various auxinic compounds. nih.gov

The this compound molecule fits into the auxin-binding pocket on the TIR1/AFB protein, facilitating the recruitment of an Aux/IAA protein. nih.gov This creates a stable ternary complex (TIR1/AFB-auxin-Aux/IAA). mdpi.com The stability and kinetics of this complex are crucial determinants of the downstream biological response. Studies comparing various auxinic herbicides have shown that phenoxy-carboxylates like dichlorprop (B359615) exhibit differential binding to TIR1/AFB receptor clades. For instance, dichlorprop has demonstrated significantly higher binding affinity for the TIR1 receptor compared to other phenoxy herbicides like 2,4-D and MCPA. nih.gov

| Compound | Receptor | Relative Binding Affinity (Compared to IAA) |

| Indole-3-acetic acid (IAA) | TIR1 | 100% |

| AFB2 | 100% | |

| AFB5 | 100% | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | 29% |

| AFB2 | 22% | |

| AFB5 | 40% | |

| Dichlorprop | TIR1 | Higher than 2,4-D and MCPA |

| AFB2 | Data not specified | |

| AFB5 | Data not specified | |

| Mecoprop (B166265) | TIR1 | Higher than 2,4-D and MCPA |

| AFB2 | Higher than other phenoxy-carboxylates | |

| AFB5 | Data not specified |

This table is generated based on qualitative and quantitative comparisons found in research literature. Absolute binding values can vary based on experimental conditions.

The formation of the stable TIR1/AFB-auxin-Aux/IAA complex is the critical step that initiates the signal transduction cascade. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. mdpi.com Upon successful binding of the auxin and the Aux/IAA co-receptor, the SCFTIR1/AFB complex tags the Aux/IAA protein with ubiquitin molecules. nih.gov

This ubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome. nih.gov Aux/IAA proteins are transcriptional repressors; in the absence of high auxin levels, they bind to and inhibit the activity of Auxin Response Factor (ARF) transcription factors. mdpi.com The degradation of Aux/IAA repressors liberates the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and activate their transcription. frontiersin.org

The application of this compound leads to the rapid and sustained degradation of Aux/IAA proteins, causing a massive and prolonged activation of auxin-responsive genes. frontiersin.org This deregulation of gene expression is the molecular basis for the subsequent physiological disruptions observed in the plant.

Physiological and Developmental Disruptions Induced by this compound

The massive upregulation of auxin-responsive genes induced by this compound overwhelms the plant's normal developmental programs, leading to widespread physiological and morphological abnormalities.

One of the primary consequences of the sustained auxin signal is the abnormal promotion of cell division and expansion. The compound is thought to increase cell wall plasticity and the biosynthesis of proteins. This leads to abnormal and excessive cell division and growth, particularly in the meristematic tissues of susceptible plants. wikipedia.org This uncontrolled proliferation results in the formation of undifferentiated cell masses (callus) and disrupts the organized development of tissues and organs. nih.gov The normal processes of cellular differentiation are halted or misdirected, leading to a loss of function in critical tissues, such as the vascular system, which becomes damaged by the chaotic growth.

The cellular disruptions manifest as distinct and severe morphological changes in the plant's roots and shoots. In susceptible broadleaf plants, symptoms of exposure to this compound include epinasty (downward twisting and curling of leaves), stem curvature, and general growth distortion. wikipedia.org This uncontrolled growth rapidly exhausts the plant's energy reserves, leading to senescence and death.

Comparative Analysis of Mode of Action Across Diverse Plant Taxa

A defining characteristic of phenoxy herbicides like this compound is their selectivity, typically targeting broadleaf (dicot) plants while leaving grasses (monocots) relatively unharmed. wikipedia.orgnih.gov This selectivity is a key reason for their widespread use in controlling weeds in cereal crops, turf, and grasslands. wikipedia.org

The basis for this differential sensitivity is multifactorial and not fully understood, but several mechanisms are believed to contribute:

Metabolism: Tolerant species, such as many monocots, are often able to metabolize and detoxify the herbicide more rapidly than susceptible species. ucanr.edu The metabolic pathways can involve oxidation, hydrolysis, or conjugation with sugars or amino acids, which renders the herbicide inactive and sequesters it within the cell. ucanr.edunih.gov The rate and pathway of metabolism can vary significantly between species. nih.gov For example, studies on the related compound 2,4-D have shown that cereals primarily form glucose conjugates, while legumes form amino acid conjugates. nih.gov

Translocation: Differences in herbicide transport and sequestration within the plant can also contribute to selectivity. Tolerant plants may be more effective at restricting the movement of the herbicide to sensitive meristematic tissues.

Receptor Sensitivity: While the core auxin signaling pathway is conserved, subtle differences in the structure or expression of TIR1/AFB receptors or Aux/IAA co-receptors between monocots and dicots could potentially lead to differential binding affinity or response to synthetic auxins.

The anatomical and morphological differences between monocots and dicots, such as vascular bundle arrangement and leaf structure, may also play a role in the differential response to the herbicide's disruptive effects on growth. nih.govjmgkids.us

| Plant Taxon | General Response to this compound | Potential Mechanisms of Selectivity |

| Dicots (Broadleaf Plants) | Highly susceptible. Exhibit uncontrolled growth, epinasty, stem twisting, and eventual death. | Slower metabolic detoxification. Efficient translocation to meristems. |

| Monocots (Grasses) | Generally tolerant. Show minimal to no phytotoxic effects at standard application rates. | Rapid metabolism via conjugation or degradation. Potentially altered transport or receptor sensitivity. |

Environmental Fate, Transport, and Persistence of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Soil Adsorption, Desorption, and Leaching Dynamics in Diverse Soil Types

The mobility and retention of 2-(2,4-dichloro-3-methylphenoxy)propanoic acid in soil are primarily dictated by adsorption and desorption processes, which in turn influence its potential for leaching into groundwater. The extent of these processes is highly dependent on the physicochemical properties of the soil.

Adsorption and Desorption:

Studies have shown that the sorption of this compound to soil is generally weak. nih.gov The adsorption process is significantly influenced by soil organic matter content and pH. A positive correlation exists between the amount of organic carbon in the soil and the adsorption of the herbicide. nih.govresearchgate.net Specifically, the humic and fulvic acid fractions of soil organic matter play a crucial role in its retention. researchgate.net Conversely, there is a negative correlation between soil pH and adsorption; as the pH decreases, adsorption tends to increase. nih.govnih.gov This is because in more acidic conditions, the carboxylic acid group is less likely to be in its anionic form, reducing repulsion from negatively charged soil particles.

The primary mechanism for its adsorption onto Andosol, a type of soil rich in organic matter, is through a ligand-exchange reaction where the carboxylic group of the acid replaces an active surface hydroxyl group on aluminum (Al) and/or iron (Fe) oxides. nih.gov Hydrophobic interactions with soil organic matter also contribute to the adsorption process. nih.gov

Desorption studies indicate that a considerable portion of the sorbed this compound can be released back into the soil solution. nih.gov However, some hysteresis is observed, meaning that not all of the adsorbed compound is readily desorbed. nih.gov The topsoil horizons (A horizons), which are typically richer in organic matter, exhibit a higher capacity for retaining the herbicide compared to the subsoil horizons (B or C horizons). nih.gov

Leaching Potential:

Due to its generally weak sorption in many soil types, this compound is considered to have the potential for leaching. researchgate.net Its mobility in soil is inversely related to its sorption; soils with lower organic matter content and higher pH will likely exhibit greater leaching. researchgate.netresearchgate.net The presence of other substances, such as phosphates and low molecular weight organic acids, can decrease its sorption, potentially increasing its mobility. nih.gov

Interactive Table: Adsorption and Desorption Parameters in Different Soil Horizons

| Soil Horizon | Freundlich Coefficient (Kf) (mg(1-1/n) kg-1 L(1/n)) | Adsorption Correlation with Organic Carbon | Adsorption Correlation with pH | Desorption Characteristics |

| A Horizon (Topsoil) | 0.37 - 1.03 | Positive | Negative | Higher retention, some hysteresis |

| B Horizon (Subsoil) | Lower than A Horizon | Positive | Negative | Lower retention |

| C Horizon (Subsoil) | Lower than A Horizon | Positive | Negative | Lower retention |

Persistence and Dissipation Kinetics in Aquatic and Terrestrial Compartments

The persistence of this compound in the environment is relatively moderate. juniperpublishers.com Its dissipation is primarily driven by microbial degradation in both soil and water.

Terrestrial Persistence:

In soil, the breakdown of this compound is rapid under favorable conditions. researchgate.net The half-life can be as short as less than 7 to 8 days in moist, warm soils. researchgate.net However, in cold and dry conditions, its persistence can be significantly longer. juniperpublishers.com The degradation process is slower in air-dried soils. researchgate.net The rate of degradation is also depth-dependent, being faster in the microbially active topsoil horizons compared to the subsoils. nih.gov For instance, half-life values in topsoils have been reported to range from 4.9 to 9.6 days, while in subsoils, they range from 11.6 to 23.4 days. nih.gov

Aquatic Persistence:

In aquatic environments, the half-life of the anionic form, which is the predominant species in water, is generally less than 10 days. juniperpublishers.com The rate of hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions (pH 9) than in acidic conditions (pH 6). juniperpublishers.com In river and stream water/sediment systems, the half-life has been reported to be between 23 and 67 days. wfduk.org However, in aquifer sediments, the half-life can be much longer, ranging from 265 to 1624 days. wfduk.org

Interactive Table: Half-life in Different Environmental Compartments

| Environment | Condition | Half-life (days) |

| Soil | Moist, warm | < 7 - 8 |

| Soil | Cold, dry | Significantly longer |

| Topsoil | - | 4.9 - 9.6 |

| Subsoil | - | 11.6 - 23.4 |

| Water | General | < 10 |

| River/Stream Water/Sediment | - | 23 - 67 |

| Aquifer Sediment | - | 265 - 1624 |

Influence of Environmental Parameters (e.g., pH, Organic Matter, Temperature) on Environmental Behavior

Several environmental factors significantly influence the fate and transport of this compound.

pH: Soil and water pH are critical. As pH decreases, the adsorption to soil particles increases, thereby reducing its mobility. nih.govnih.gov Conversely, in aquatic systems, hydrolysis is faster at higher pH values. juniperpublishers.com Acid rain with a low pH (e.g., 3.3) has been shown to increase the phytotoxic effects of this compound on certain plants. nih.gov

Organic Matter: Soil organic matter is a key factor in the adsorption of this compound. nih.govmdpi.comawsjournal.org Higher organic matter content leads to increased sorption and reduced leaching potential. nih.govresearchgate.net The quality and degree of humification of the organic matter also affect its sorption capacity. researchgate.net

Temperature: Temperature influences the rate of microbial degradation. Higher temperatures generally lead to faster breakdown of the compound in soil. researchgate.net

Moisture: Soil moisture content is crucial for microbial activity. Higher soil moisture content generally enhances the rate of degradation. researchgate.net

Photochemical Degradation Pathways and Rates in Aqueous and Surface Environments

Photochemical degradation, or photolysis, can contribute to the breakdown of this compound in aqueous environments, although its significance can vary.

Under UV irradiation, the compound can be degraded. researchgate.net The presence of photosensitizers or the generation of hydroxyl radicals through processes like the photo-Fenton reaction can significantly enhance the rate of degradation, leading to the mineralization of the herbicide into carbon dioxide and water. researchgate.net In simple aqueous solutions, direct photolysis by UV light can be relatively slow and may not lead to complete degradation. researchgate.netmdpi.com The efficiency of photodegradation can be influenced by the presence of other substances in the water, such as micelles, and by the wavelength of the light. researchgate.net

Microbial Biodegradation and Biotransformation Pathways of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Identification and Characterization of Microbial Degraders and Consortia

The biodegradation of 2-(2,4-dichloro-3-methylphenoxy)propanoic acid, a chiral herbicide, is carried out by a range of soil microorganisms. Both individual bacterial strains and synergistic microbial consortia have been identified as capable of utilizing this compound as a source of carbon and energy.

Among the well-characterized pure cultures is Sphingomonas herbicidovorans MH, which has demonstrated the ability to completely degrade both enantiomers of dichlorprop (B359615). nih.govnih.govasm.org This strain exhibits a preference for the (S)-enantiomer, degrading it more rapidly than the (R)-enantiomer. nih.govnih.govasm.org Other bacterial isolates, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, have also been identified as effective degraders of the racemic mixture of the structurally similar herbicide mecoprop (B166265), and have shown the capacity to grow on 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP). nih.gov

Microbial consortia, often comprising several different bacterial species, have also been shown to effectively degrade related phenoxypropanoic acids. For instance, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to degrade mecoprop. researchgate.netcapes.gov.br While none of the individual members could initially degrade the herbicide alone, prolonged incubation allowed A. denitrificans to utilize it as a sole carbon and energy source. researchgate.net Similarly, a synergistic community including two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was capable of growth on mecoprop. nih.govnih.gov Such consortia demonstrate the importance of microbial interactions in the complete mineralization of these complex chemical compounds in the environment. mdpi.com

Table 1: Microbial Strains and Consortia Involved in the Degradation of this compound and Related Compounds

| Microbial Agent | Type | Degraded Compound(s) | Key Characteristics |

|---|---|---|---|

| Sphingomonas herbicidovorans MH | Pure Culture | Dichlorprop, Mecoprop | Degrades both enantiomers, with a preference for the (S)-form. nih.govnih.govasm.org |

| Alcaligenes sp. CS1 | Pure Culture | (R/S)-Mecoprop, (R/S)-2,4-DP | Isolated from agricultural soil. nih.gov |

| Ralstonia sp. CS2 | Pure Culture | (R/S)-Mecoprop, (R/S)-2,4-DP | Isolated from agricultural soil. nih.gov |

| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Consortium | Mecoprop | Exclusively degraded the (R)-(+)-isomer. researchgate.netcapes.gov.br |

| Pseudomonas spp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus | Consortium | Mecoprop | Synergistic community isolated from wheat root systems. nih.govnih.gov |

Elucidation of Enzymatic Degradation Mechanisms and Catabolic Genes

The microbial breakdown of this compound is initiated by specific enzymatic reactions that target the ether linkage and the aromatic ring. The genetic basis for these enzymatic activities has been linked to catabolic genes similar to those involved in the degradation of other phenoxyalkanoic acid herbicides.

Initial Ether Cleavage and Aromatic Ring Hydroxylation

The first and crucial step in the degradation pathway is the cleavage of the ether bond that connects the aliphatic side chain to the aromatic ring. wikipedia.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.comlibretexts.org This reaction is often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes. nih.govresearchgate.net These enzymes hydroxylate the α-carbon of the propanoic acid side chain, leading to an unstable hemiacetal that spontaneously breaks down, releasing the side chain and forming the corresponding phenol (B47542), 2,4-dichloro-3-methylphenol (B1680316).

The genes responsible for encoding these initial enzymes are often homologous to the tfdA gene, which is well-characterized in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net Studies on mecoprop-degrading bacteria like Alcaligenes sp. CS1 and Ralstonia sp. CS2 have revealed the presence of plasmid-borne tfdA-like genes. nih.gov The proliferation of class III tfdA genes, in particular, has been associated with the degradation of mecoprop in soil environments. researchgate.net Following the initial ether cleavage, further degradation proceeds through hydroxylation of the aromatic ring, a common strategy in the breakdown of aromatic compounds.

Side-Chain Degradation and Dechlorination Processes

Once the ether bond is cleaved, the resulting 2,4-dichloro-3-methylphenol and the propanoic acid side chain are further metabolized through separate pathways. The aromatic phenol is typically hydroxylated to form a catechol derivative. This catechol intermediate then undergoes ring cleavage, catalyzed by dioxygenase enzymes encoded by genes such as tfdB and tfdC, leading to the formation of intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.govmdpi.com

The propanoic acid side chain is metabolized through common biochemical pathways. The chlorine substituents on the aromatic ring are removed during the process of aromatic ring degradation. This dechlorination is a critical step in the detoxification of the compound. The entire process results in the complete mineralization of the herbicide into carbon dioxide, water, and chloride ions. nih.gov

Enantioselective Microbial Degradation and Metabolite Formation

This compound is a chiral molecule, existing as two stereoisomers or enantiomers: (R)-dichlorprop and (S)-dichlorprop. A significant feature of its microbial degradation is the high degree of enantioselectivity exhibited by many degrading organisms. nih.govasm.orgresearchgate.netnih.govresearchgate.netmdpi.com

Sphingomonas herbicidovorans MH, for example, degrades both enantiomers but shows a clear preference for (S)-dichlorprop. nih.govnih.govasm.org The (S)-enantiomer is removed from the culture medium in approximately half the time it takes for the complete degradation of the (R)-enantiomer. nih.gov This enantioselectivity is not just a matter of degradation rate; it is rooted in specific biological mechanisms at the cellular and enzymatic level.

Research has shown that the enantioselective degradation begins with active transport into the bacterial cell via inducible, proton gradient-driven uptake systems. nih.govnih.gov S. herbicidovorans MH possesses distinct transport systems: one for (R)-dichlorprop and the structurally similar (R)-mecoprop, and another for (S)-dichlorprop and (S)-mecoprop. nih.govnih.gov

Following uptake, the degradation is carried out by enantiomer-specific enzymes. In the case of mecoprop degradation by S. herbicidovorans MH, two distinct α-ketoglutarate-dependent dioxygenases are involved: one specific for the (R)-enantiomer and another for the (S)-enantiomer. asm.org The (S)-enantiomer-specific dioxygenase appears to be constitutively expressed, while the (R)-enantiomer-specific enzyme is inducible. asm.org This differential expression and enzyme specificity lead to the observed preferential degradation of one enantiomer over the other and the formation of corresponding enantiomeric metabolites. In contrast, some microbial consortia have been found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. researchgate.net

Table 2: Enantioselective Degradation Characteristics

| Organism | Preferred Enantiomer | Key Mechanism | Reference |

|---|---|---|---|

| Sphingomonas herbicidovorans MH | (S)-dichlorprop | Inducible, enantiomer-specific uptake systems and dioxygenases. nih.govasm.org | nih.govnih.govasm.orgresearchgate.netresearcher.life |

| Alcaligenes denitrificans Consortium | (R)-mecoprop | Exclusive degradation of the (R)-(+)-isomer. researchgate.net | researchgate.netcapes.gov.br |

Bioremediation Strategies and Potential for Enhanced Degradation

The ability of microorganisms to degrade this compound forms the basis for bioremediation strategies aimed at cleaning up contaminated soil and water. masterorganicchemistry.comopenstax.org Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physicochemical methods for removing such pollutants. mdpi.comnih.gov

One key strategy is bioaugmentation, which involves introducing specific microbial degraders or consortia into a contaminated environment to enhance the rate and extent of degradation. The isolation of potent degrading strains, such as Sphingomonas herbicidovorans MH, and robust consortia provides a valuable resource for such applications. nih.govfrontiersin.org The efficacy of these microorganisms depends on various environmental factors, including pH, temperature, and the availability of nutrients.

Another approach is biostimulation, which involves modifying the environment to stimulate the activity of indigenous microorganisms already capable of degrading the pollutant. This could include the addition of nutrients or electron acceptors. Understanding the catabolic genes and pathways involved in degradation is crucial for developing effective bioremediation strategies. nih.gov For instance, the presence and expression of tfd-like genes could serve as biomarkers to monitor the progress of bioremediation. researchgate.net The potential for co-metabolic degradation, where the microorganism breaks down the target compound while growing on another substrate, also presents an avenue for enhanced remediation, as seen in the degradation of 2,4,5-T in the presence of mecoprop. nih.gov

Information regarding the chemical compound this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the ecological impacts of This compound have yielded no specific results for this particular chemical structure. The provided chemical name does not correspond to a commonly registered or studied herbicide for which ecological data is publicly accessible.

The search results consistently provided information on related, but structurally distinct, phenoxy herbicides, including:

Dichlorprop (or 2,4-DP): Chemically known as 2-(2,4-dichlorophenoxy)propanoic acid. This compound lacks the methyl group present in the requested chemical.

Mecoprop (or MCPP): Chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid. This compound has a different substitution pattern on the phenyl ring (a single chlorine atom and a methyl group at different positions).

2,4-D: Chemically known as 2,4-dichlorophenoxyacetic acid. This is an acetic acid derivative, not a propanoic acid derivative, and lacks the methyl group.

Due to the strict requirement to focus solely on the chemical compound "this compound," and the complete absence of available data for this specific substance, it is not possible to generate the requested article on its ecological impacts. Providing information on the related but different compounds mentioned above would be scientifically inaccurate and would violate the explicit instructions of the request.

Therefore, no content can be provided for the following outlined sections:

Ecological Impacts of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid on Non Target Organisms and Ecosystems

Ecosystem-Level Consequences: Nutrient Cycling and Ecological Balance

It is recommended to verify the chemical name and consider the possibility of a typographical error. If the intended compound was one of the more common phenoxy herbicides like Dichlorprop (B359615) or Mecoprop (B166265), a new request with the correct chemical name would be required.

Analytical Methodologies for Research and Environmental Monitoring of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Advanced Chromatographic Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)

The detection and quantification of 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid at trace levels in environmental and biological samples necessitate the use of highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenoxyalkanoic acids like this compound, a derivatization step is typically required to increase their volatility and thermal stability. This often involves methylation to form the corresponding methyl esters. For instance, a method for determining residues of Dichlorprop-P and its metabolites in soil involves methylation with BF₃/methanol before GC-MS analysis. epa.gov Another approach involves pentafluorobenzylation, which creates derivatives suitable for sensitive detection by GC with an electron-capture detector (GC-ECD) or GC-MS. nih.gov The mass spectrometer provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum and retention time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for analyzing many polar pesticides, including phenoxyalkanoic acids, as it often does not require derivatization. researchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov Methods have been developed for a range of phenoxy acid herbicides in various matrices, including water and kidney tissue. researchgate.netnih.govbac-lac.gc.ca The use of electrospray ionization (ESI) in negative mode is common for these acidic compounds. nih.govbac-lac.gc.ca LC-MS/MS provides excellent limits of detection (LOD) and quantification (LOQ), often in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. nih.govnih.govresearchgate.net For example, a validated method for phenoxyacetic acids in groundwater using UHPLC-MS/MS achieved LODs ranging from 0.00008 to 0.0047 µg·L⁻¹. nih.gov

Table 1: Comparison of Chromatographic Techniques for Phenoxyalkanoic Acid Analysis

| Technique | Common Abbreviation | Derivatization Required? | Typical Matrices | Key Advantages |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Yes (e.g., methylation, pentafluorobenzylation) | Soil, Water, Biological Tissues | High resolution, established libraries for spectral matching. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Generally No | Water, Soil, Biological Tissues | High sensitivity and specificity, suitable for polar and thermally labile compounds. |

Spectroscopic and Mass Spectrometric Methods for Metabolite Identification and Structural Elucidation

The environmental fate and toxicology of this compound are intrinsically linked to its transformation products. Mass spectrometry, particularly in conjunction with chromatography, is an indispensable tool for identifying these metabolites and elucidating their structures.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By selecting a specific precursor ion (the molecular ion of the compound of interest) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ions) is generated. This fragmentation pattern serves as a structural fingerprint. For phenoxyalkanoic acids, common degradation pathways involve hydroxylation of the aromatic ring, cleavage of the ether linkage, and degradation of the aliphatic acid side chain. nih.gov

For example, a study on phenoxyacetic acid herbicides and their transformation products in groundwater identified 4-chloro-2-methylphenol (B52076) (4C2MP) as a key transformation product of mecoprop (B166265). nih.gov The identification was confirmed by comparing the chromatographic retention times and mass spectra of the suspected metabolites with those of authentic reference standards. nih.gov High-resolution mass spectrometry (HRMS) can further aid in identification by providing highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites.

The analysis of kidney tissue for phenoxyacid herbicides like mecoprop and 2,4-D also relies on LC-MS/MS for confident identification and quantification. researchgate.netnih.gov The specificity of monitoring multiple reaction monitoring (MRM) transitions in tandem mass spectrometry minimizes the potential for matrix interferences, which is critical when dealing with complex biological samples. nih.gov

Innovative Sample Preparation and Extraction Techniques for Environmental Matrices (e.g., SPE, LLE, DLLME)

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate and concentrate this compound from complex environmental matrices such as water, soil, and biological tissues. researchgate.net This process removes interfering substances and enriches the analyte to a concentration level suitable for detection.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for the extraction of phenoxyalkanoic acids from aqueous samples. researchgate.netconicet.gov.ar It involves passing the liquid sample through a cartridge containing a solid adsorbent. The choice of sorbent is critical for achieving good recovery. Various sorbents have been investigated, including octadecyl-silica (C18), styrene-divinylbenzene copolymers, and polymeric materials like Oasis HLB. researchgate.netnih.govnih.gov For acidic herbicides, anion exchange SPE cartridges can also be effectively employed. nih.gov The SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. scispace.com

Liquid-Liquid Extraction (LLE): LLE is a classical extraction method based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net While effective, LLE can be time-consuming and requires significant volumes of organic solvents, which raises environmental and health concerns. researchgate.netwaters.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that offers rapid extraction times and significantly reduced solvent consumption. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. This high surface area allows for very fast extraction of the analyte into the fine droplets of the extraction solvent. The mixture is then centrifuged to separate the organic and aqueous phases.

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High enrichment factors, low solvent use, potential for automation. researchgate.netconicet.gov.ar | Can be affected by matrix clogging. | Extraction from water and other liquid samples. scispace.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, well-established. | Large solvent consumption, can be labor-intensive, emulsion formation. waters.com | Extraction from aqueous samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-extraction using a small amount of extraction solvent dispersed in the sample. | Fast, low solvent consumption, high enrichment factor. researchgate.net | Selection of appropriate solvents is crucial. | Trace analysis in water samples. |

Enantiomer-Specific Analytical Methods for Environmental and Biological Samples

This compound is a chiral compound, existing as two enantiomers (R and S forms). Often, only one enantiomer exhibits the desired biological activity. For instance, in the related phenoxypropanoic acids dichlorprop (B359615) and mecoprop, only the (R)-enantiomers are herbicidally active. nih.gov Consequently, the ability to separate and quantify individual enantiomers is crucial for understanding the environmental fate and toxicology of these compounds.

Enantiomer-specific analysis is typically achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach. nih.gov Different types of CSPs are available, such as those based on proteins (e.g., α1-acid glycoprotein) or Pirkle-type columns. nih.gov

The development of such methods involves selecting a suitable chiral column and optimizing the mobile phase to achieve baseline separation of the enantiomers. For example, the direct enantiomeric resolution of the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) has been demonstrated on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov It is also possible to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. However, direct separation on a CSP is often preferred to avoid potential racemization during derivatization. nih.gov

Structure Activity Relationship Sar Studies of 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxy acid herbicides like 2-(2,4-dichloro-3-methylphenoxy)propanoic acid, QSAR studies aim to predict herbicidal efficacy based on various molecular descriptors.

While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on related compounds. These models typically correlate physicochemical properties with herbicidal activity. Key molecular descriptors often considered in QSAR studies of auxinic herbicides include:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for the herbicide's ability to penetrate the waxy cuticle of plant leaves and move within the plant.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which can influence the molecule's interaction with its target receptor.

Steric Parameters (e.g., Taft's steric parameters): These account for the size and shape of the molecule and its substituents, which are critical for a proper fit within the binding pocket of the auxin receptor.

A hypothetical QSAR model for a series of phenoxypropanoic acid analogues might take the following form:

Herbicidal Activity = a(logP) - b(σ)² + c(Es) + d

Where 'a', 'b', 'c', and 'd' are constants derived from regression analysis, 'logP' represents lipophilicity, 'σ' is the Hammett constant, and 'Es' is the Taft steric parameter. Such models are pivotal in designing new herbicide candidates with potentially higher efficacy and selectivity.

Table 1: Key Molecular Descriptors in QSAR Models for Auxinic Herbicides

| Descriptor Category | Specific Descriptor | Role in Herbicidal Efficacy |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Influences uptake, transport, and membrane permeability. |

| Electronic | Hammett Constant (σ) | Affects the electronic interaction with the receptor binding site. |

| Steric | Taft Steric Parameter (Es) | Determines the geometric fit of the molecule in the receptor pocket. |

| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching of the molecule. |

Influence of Substituent Variations on Auxinic Activity and Plant Selectivity

The auxinic activity of this compound is highly dependent on the nature and position of substituents on the phenoxy ring and the propanoic acid side chain. Variations in these substituents can significantly alter the compound's herbicidal activity and its selectivity between different plant species.

The core structure for auxinic activity in phenoxy herbicides requires an aromatic ring system and a carboxylic acid side chain, separated by an ether linkage. For this compound, the key substituents are:

Chlorine atoms at positions 2 and 4: These electron-withdrawing groups are crucial for high herbicidal activity. They influence the electronic distribution of the aromatic ring, which is important for binding to the auxin receptor.

Methyl group at position 3: The presence and position of this alkyl group can affect both the molecule's conformation and its interaction with the receptor, potentially influencing selectivity.

Propanoic acid side chain: The carboxylic acid group is essential for mimicking the natural auxin, indole-3-acetic acid (IAA), and for interacting with key amino acid residues in the receptor's binding pocket. The α-methyl group on the propanoic acid chain introduces a chiral center, which has profound implications for biological activity.

Studies on a range of phenoxy-carboxylate auxins have shown that even minor structural changes can lead to differences in binding affinity for various auxin receptors, such as the TIR1/AFB family of proteins. For instance, dichlorprop (B359615) and the related mecoprop (B166265) show significantly higher binding to the TIR1 receptor compared to 2,4-D and MCPA. nih.gov This differential binding is a key factor in the varying herbicidal spectrum and efficacy of these compounds.

Stereochemical Determinants of Biological Activity and Enantioselectivity

The presence of a chiral carbon at the α-position of the propanoic acid side chain means that this compound exists as two stereoisomers, or enantiomers: (R)-dichlorprop and (S)-dichlorprop. It is well-established that the herbicidal activity of dichlorprop is almost exclusively due to the (R)-enantiomer. nih.govresearchgate.net The (S)-enantiomer is considered biologically inactive as a herbicide.

This enantioselectivity is a classic example of the three-point attachment model for auxin activity, which postulates that a specific spatial arrangement of functional groups is necessary for a molecule to bind effectively to the auxin receptor. The receptor's binding site is chiral, and therefore, it interacts differently with the two enantiomers. Only the (R)-enantiomer can achieve the correct orientation to bind with high affinity and elicit the downstream herbicidal effects.

The differential activity of the enantiomers has practical implications. Modern herbicidal formulations often contain only the active (R)-enantiomer, known as dichlorprop-P. This allows for a reduction in the total amount of chemical applied to the environment while maintaining the desired herbicidal effect.

Furthermore, biological systems can exhibit enantioselective metabolism. For instance, certain microorganisms are capable of degrading dichlorprop, and this degradation can be enantioselective. nih.gov

Table 2: Biological Activity of Dichlorprop Enantiomers

| Enantiomer | Common Name | Herbicidal Activity | Receptor Binding Affinity |

| (R)-2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | Dichlorprop-P | High | High |

| (S)-2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | Negligible | Low |

Receptor-Ligand Docking and Molecular Dynamics Simulations in SAR Research

Computational techniques such as receptor-ligand docking and molecular dynamics (MD) simulations are powerful tools for investigating the SAR of auxinic herbicides at the molecular level. nih.govnih.gov These methods provide insights into how molecules like this compound bind to their target receptors.

The primary target for auxinic herbicides is the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. oup.com In the presence of an auxin, this complex targets Aux/IAA transcriptional repressor proteins for degradation, leading to the expression of auxin-responsive genes and ultimately, uncontrolled growth and plant death.

Receptor-Ligand Docking: This technique predicts the preferred orientation of a ligand (the herbicide) when bound to a receptor (the TIR1 protein) to form a stable complex. Docking studies with auxin analogues have revealed that the carboxylic acid group of the herbicide forms crucial hydrogen bonds with specific amino acid residues (such as serine and arginine) within the TIR1 binding pocket. oup.com The aromatic ring of the herbicide fits into a hydrophobic pocket, and the specific substitution pattern on the ring determines the strength and nature of these interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the behavior of the herbicide-receptor complex over time. These simulations provide a more dynamic picture of the binding, showing how the ligand and protein can adjust their conformations to optimize their interaction. MD can help to assess the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation.

For this compound, these computational approaches can be used to:

Compare the binding modes of the (R)- and (S)-enantiomers to explain their differential activity.

Predict the binding affinity of novel analogues with different substituents.

Understand the molecular basis for selectivity between different plant species by comparing the TIR1 receptor structures from various plants.

These in silico methods, when combined with experimental data, provide a comprehensive understanding of the SAR of this compound, guiding the development of more effective and environmentally benign herbicides.

Evolution and Molecular Mechanisms of Herbicide Resistance to 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Target-Site Resistance Mechanisms in Weed Biotypes

Target-site resistance arises from genetic modifications at the herbicide's point of action, reducing its binding affinity or efficacy. For synthetic auxins, the primary target is the auxin signaling pathway, which regulates plant growth and development.

The auxin signal is perceived by a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. cambridge.org Synthetic auxins act as a "molecular glue," stabilizing the interaction between these two components, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor. cambridge.orgbioone.org This degradation releases Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that, at herbicidal concentrations, lead to uncontrolled growth and plant death. researchgate.net

Mutations in the genes encoding these proteins can prevent the herbicide from effectively inducing this cascade.

TIR1/AFB Receptors: Point mutations in TIR1/AFB genes can reduce their affinity for the auxin-herbicide complex. For example, specific mutations in the AFB5 gene in Arabidopsis have been shown to confer resistance to picolinate (B1231196) auxins like picloram, while not affecting sensitivity to other auxins like 2,4-D or the natural auxin, indole-3-acetic acid (IAA). nih.govnih.gov This demonstrates that different TIR1/AFB family members can exhibit specificity for various synthetic auxin chemical classes. bioone.org The functional redundancy among the multiple TIR1/AFB proteins in a plant's genome may contribute to the relatively low frequency of this type of resistance. bioone.org

Aux/IAA Co-receptors: Mutations in Aux/IAA genes are an increasingly documented mechanism of resistance. A notable example is a mutation in the degron motif of the IAA16 gene in Bassia scoparia (kochia), which confers strong resistance to the herbicide dicamba (B1670444). researchgate.netpnas.org Similarly, a 27-base-pair deletion in the degron tail of the SoIAA2 gene was identified in a 2,4-D-resistant population of Sisymbrium orientale (Indian hedge mustard). pnas.org This deletion reduces the binding affinity to TIR1 in the presence of auxins, thereby stabilizing the repressor protein and preventing the downstream herbicidal effects. pnas.orgmountainscholar.org

Table 1: Examples of Target-Site Mutations in Auxin Signaling Components Conferring Herbicide Resistance

| Gene | Mutation Type | Weed Species | Herbicide(s) |

|---|---|---|---|

| AFB5 | Point Mutation | Arabidopsis thaliana (model) | Picolinates (e.g., Picloram) nih.govnih.gov |

| IAA16 | Amino Acid Substitution (Gly127Asn) | Bassia scoparia | Dicamba researchgate.netpnas.orgnih.gov |

While less common than gene mutations, target-site resistance can also occur through the increased expression or overexpression of the target protein. mdpi.com In the context of synthetic auxins, an increased cellular concentration of TIR1/AFB or Aux/IAA proteins could theoretically require a higher dose of the herbicide to achieve a lethal effect. However, research has more frequently identified gene mutations as the primary driver of target-site resistance to this class of herbicides. mdpi.com Downregulation of certain Aux/IAA genes has also been linked to auxin insensitivity, suggesting that complex changes in the expression levels of signaling components could contribute to a resistant phenotype. researchgate.net

Non-Target-Site Resistance Mechanisms in Resistant Weed Populations

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. mountainscholar.orgnih.gov These mechanisms are often more complex and can confer cross-resistance to herbicides with different modes of action. nih.govyoutube.com

One of the most common NTSR mechanisms is the rapid detoxification of the herbicide into non-toxic metabolites. nih.gov This is typically achieved through the overexpression or increased activity of broad-spectrum enzyme families.

Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes that catalyze oxidative reactions, often representing the first step in herbicide detoxification. mdpi.comnih.gov Overexpression of specific P450 genes, such as those from the CYP81A family in Echinochloa phyllopogon, has been shown to confer resistance to multiple herbicides, including the synthetic auxins quinclorac (B55369) and 2,4-D. biorxiv.orgresearchgate.net These enzymes metabolize the herbicide, preventing it from accumulating to toxic levels. biorxiv.org Enhanced metabolism by P450s is a primary resistance mechanism in many grass and broadleaf weeds. mdpi.comnih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that conjugate glutathione to herbicide molecules, making them more water-soluble and less toxic, and marking them for sequestration. mdpi.com While P450s are more commonly implicated in synthetic auxin resistance, GSTs play a significant role in the detoxification pathways for many other herbicide classes and can contribute to broad-spectrum resistance profiles. mdpi.comnih.gov

This form of NTSR involves modifications that limit the herbicide's movement into and throughout the plant.

Reduced Uptake and Translocation: Some resistant weed biotypes have evolved to absorb less herbicide through the leaf surface or to restrict its movement from the point of application to the target tissues (meristems). nih.gov A well-documented case involves 2,4-D-resistant wild radish (Raphanus raphanistrum), where resistance is primarily due to a significant reduction in the translocation of the herbicide out of the treated leaf. nih.govoup.com This mechanism may be linked to alterations in auxin transport proteins, such as ATP-binding cassette (ABC) transporters, which are responsible for moving auxins (and their synthetic mimics) throughout the plant. nih.govoup.com While some herbicides like 2,4-D are substrates for uptake carriers like AUX1, others such as dicamba are not, indicating that transport-based resistance mechanisms can be specific to certain auxin chemistries.

Sequestration: Another potential mechanism is the sequestration of the herbicide away from its target site, for example, by transporting it into the vacuole where it can be stored and detoxified. cambridge.org This prevents the herbicide from interfering with the auxin signaling pathway in the cytoplasm and nucleus.

Table 2: Summary of Non-Target-Site Resistance Mechanisms to Synthetic Auxins

| Mechanism | Description | Key Enzymes/Proteins | Example Weed Species |

|---|---|---|---|

| Enhanced Metabolism | Rapid detoxification of the herbicide into inactive forms. nih.gov | Cytochrome P450s (P450s), Glutathione S-Transferases (GSTs) | Echinochloa phyllopogon biorxiv.org, Lolium spp. nih.gov |

| Altered Translocation | Reduced movement of the herbicide from the treated leaf to target tissues. nih.gov | ABC Transporters, Auxin Efflux Carriers | Raphanus raphanistrum oup.com, Lactuca serriola nih.gov |

| Altered Uptake | Decreased absorption of the herbicide through the leaf cuticle. nih.gov | Not fully elucidated | Lactuca serriola nih.gov |

| Sequestration | Compartmentalization of the herbicide away from the target site (e.g., in the vacuole). cambridge.org | Transporter Proteins | Conyza canadensis (for glyphosate, a potential model) cambridge.org |

Population Genetics and Evolutionary Trajectories of Resistance

The evolution of herbicide resistance in a weed population is governed by several factors, including the initial frequency of resistance alleles, the intensity of the selection pressure (i.e., herbicide use patterns), the genetics of the resistance trait, and any associated fitness costs. bioone.org

For synthetic auxin herbicides, resistance is often conferred by a single, dominant, or semi-dominant gene. scielo.brnih.gov This genetic simplicity means that resistance can evolve and spread relatively quickly through a population once a resistance allele appears. nih.gov For instance, resistance to dicamba in Kochia scoparia and to 2,4-D in Sinapis arvensis (wild mustard) is controlled by a single dominant allele. cambridge.orgnih.gov

However, mutations conferring resistance, particularly target-site mutations in the highly conserved auxin signaling pathway, can sometimes result in a fitness penalty. bioone.orgscielo.br This means that in the absence of the herbicide, resistant plants may be less competitive than their susceptible counterparts due to altered growth and development. scielo.br Such fitness costs can slow the spread of resistance, but the intense selection pressure from repeated herbicide applications often outweighs these disadvantages, leading to the eventual dominance of resistant biotypes in agricultural fields. bioone.org

Research into Resistance Management Strategies and Development of Novel Control Approaches

The evolution of herbicide resistance in weed populations presents a significant and ongoing challenge to global agricultural productivity. researchgate.net While phenoxy herbicides were initially observed to have a lower incidence of resistance compared to other herbicide groups, the increasing selection pressure from intensive herbicide use has led to the emergence of resistant biotypes. nih.govcroplife.org.au Consequently, significant research has been directed toward developing and implementing robust resistance management strategies and novel approaches to ensure the long-term efficacy of herbicides like 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid.

Research into managing resistance to synthetic auxin herbicides, including phenoxypropanoic acids, is centered on multifaceted approaches that reduce selection pressure and incorporate diverse control methods. The cornerstone of this effort is Integrated Weed Management (IWM), a holistic strategy that combines various techniques to manage weed populations sustainably. croplife.org.auresearchgate.net

Key research-backed resistance management strategies include:

Diversification of Herbicide Modes of Action: The most widely recommended strategy to delay resistance is the use of multiple herbicide modes of action (MOA). ucdavis.edu This can be achieved through several methods:

Herbicide Rotation: This involves rotating herbicides with different MOAs over successive growing seasons. This practice prevents the continuous selection for weeds resistant to a single mode of action. ucdavis.edu

Herbicide Mixtures: Applying a tank mix of two or more herbicides with different MOAs that are both effective against the target weed can significantly delay the evolution of resistance. ucdavis.edualanplewis.com For a mixture to be effective, each component must exert significant control over the target weed population. ucdavis.edu

Sequential Applications: This involves applying different herbicide MOAs within the same growing season. researchgate.net

Cultural and Mechanical Weed Control: Integrating non-chemical methods is crucial for reducing the reliance on herbicides. researchgate.net Research has shown that practices such as crop rotation, cover cropping, tillage, and altering planting dates can disrupt weed life cycles and reduce the weed seedbank. Mechanical methods like cultivation and mowing can be used to manage weed escapes and prevent resistant weeds from setting seed. researchgate.netprairiecropprotection.ca Isolating and managing resistant patches by mowing, cultivating, or spot spraying before they can produce seed is a critical containment strategy. prairiecropprotection.ca

Scouting and Monitoring: Regular field scouting is essential to identify potential resistance issues early. The development of irregular-shaped patches of a single weed species that survives a normally effective herbicide application is a key indicator of potential resistance. prairiecropprotection.ca Early detection allows for targeted interventions before the resistant population spreads.

The following table summarizes key IWM strategies for managing resistance to Group 4 herbicides.

| Strategy Category | Specific Tactic | Principle of Action |

| Chemical | Herbicide Rotation | Varies selection pressure annually by using different modes of action. |

| Herbicide Mixtures | Applies multiple selection pressures simultaneously, making it less likely for a weed to have resistance to all MOAs. | |

| Sequential Applications | Uses different MOAs within a single season to control successive weed flushes. | |

| Cultural | Crop Rotation | Disrupts weed life cycles and allows for the use of different management practices, including different herbicides. |

| Cover Cropping | Suppresses weed growth through competition for light, water, and nutrients. | |

| Adjusting Planting Dates | Allows the crop to establish a competitive advantage over weeds. | |

| Mechanical | Tillage/Cultivation | Directly removes weeds and can bury weed seeds to prevent germination. |

| Mowing/Manual Removal | Prevents resistant weed escapes from producing and shedding seeds. |

The pursuit of novel control approaches is critical for managing existing resistance and providing new tools for weed control. A significant development has been the creation of herbicide-tolerant crops through genetic modification.

Herbicide-Tolerant Crop Systems: A major advancement in weed management has been the development of crops genetically engineered to be resistant to synthetic auxin herbicides. wikipedia.org For example, Dow AgroSciences developed the Enlist™ Weed Control System, which features crops (soybeans, corn) resistant to 2,4-D and glyphosate. wikipedia.org This technology allows for the post-emergence application of these herbicides to control a broad spectrum of weeds, including many that have evolved resistance to other herbicide classes like glyphosate. wikipedia.org This approach revitalizes the utility of older herbicides in modern cropping systems and provides an effective tool for managing hard-to-control and resistant weed populations. wikipedia.org

The table below provides examples of different herbicide groups that can be used in rotation or combination with Group 4 synthetic auxin herbicides to manage resistance.

| Herbicide Group (HRAC/WSSA) | Mode of Action | Example Active Ingredients |

| Group 1 | ACCase Inhibitors | Clethodim, Clodinafop, Fenoxaprop |

| Group 2 | ALS Inhibitors | Imazamox, Thifensulfuron, Tribenuron |

| Group 5 | Photosystem II Inhibitors | Atrazine, Metribuzin |

| Group 9 | EPSPS Inhibitors | Glyphosate |

| Group 10 | Glutamine Synthetase Inhibitors | Glufosinate |

| Group 14 | PPO Inhibitors | Fomesafen, Lactofen, Sulfentrazone |

| Group 15 | Long-Chain Fatty Acid Inhibitors | S-metolachlor, Pyroxasulfone |

| Group 27 | HPPD Inhibitors | Mesotrione, Tembotrione |

By combining established resistance management strategies with novel technological approaches, the agricultural industry aims to mitigate the impact of herbicide resistance and preserve the effectiveness of crucial compounds like this compound for future weed management needs.

Future Research Directions and Emerging Paradigms for 2 2,4 Dichloro 3 Methylphenoxy Propanoic Acid

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies